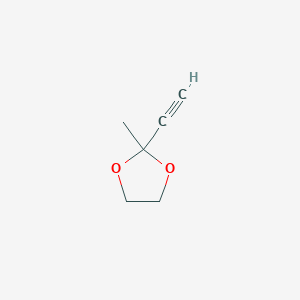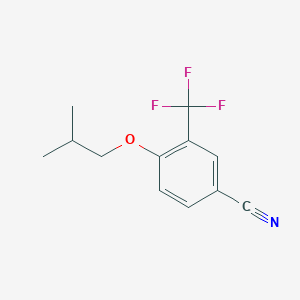
5-Phenyl-1-trityltetrazole
Übersicht
Beschreibung
5-Phenyl-1-trityltetrazole is a chemical compound with the molecular formula C26H20N4. It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Wirkmechanismus
Target of Action
The primary target of 5-Phenyl-1-trityltetrazole is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
this compound acts as an inhibitor of the angiotensin II receptor . By binding to this receptor, it prevents the action of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure.
Biochemical Pathways
The inhibition of the angiotensin II receptor by this compound impacts the renin-angiotensin system (RAS) . This system is responsible for regulating blood pressure and fluid balance. By inhibiting the action of angiotensin II, this compound can help to lower blood pressure and reduce fluid retention.
Pharmacokinetics
It is known that tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may have good bioavailability and metabolic stability.
Result of Action
The inhibition of the angiotensin II receptor by this compound has been shown to decrease lipid levels and potassium levels in mice . This suggests that it may have potential therapeutic applications in the treatment of conditions such as hypertension, diabetes, and heart disease .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to have an inhibitive effect against copper-alloy corrosion in a NaCl 3 wt% environment . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is present.
Biochemische Analyse
Biochemical Properties
5-Phenyl-1-trityltetrazole is known to interact with various enzymes, proteins, and other biomolecules . The planar structure of tetrazole, a component of this compound, favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-trityltetrazole typically involves the reaction of phenylhydrazine with triphenylmethyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate phenylhydrazine derivative, which is then cyclized to form the tetrazole ring. The reaction conditions include the use of a polar solvent, such as ethanol or methanol, and heating the reaction mixture to reflux.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenyl-1-trityltetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further chemical synthesis or as intermediates in the production of other compounds.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1-trityltetrazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other chemical compounds.
Biology: The compound has been studied for its potential biological activity, including its ability to interact with various biomolecules and enzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Vergleich Mit ähnlichen Verbindungen
1H-tetrazole
Triphenylmethyl chloride
Phenylhydrazine
Lithium aluminum hydride (LiAlH4)
Sodium borohydride (NaBH4)
Eigenschaften
IUPAC Name |
5-phenyl-1-trityltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-28-29-30(25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZPWMFEPXVLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)



![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)
![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)



![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)
